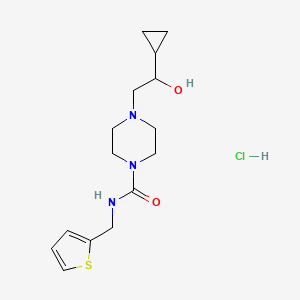

4-(2-cyclopropyl-2-hydroxyethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide hydrochloride

Description

4-(2-Cyclopropyl-2-hydroxyethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a piperazine core, a cyclopropyl group, a hydroxyethyl moiety, and a thiophenylmethyl group, making it a versatile molecule for research and development.

Properties

IUPAC Name |

4-(2-cyclopropyl-2-hydroxyethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2S.ClH/c19-14(12-3-4-12)11-17-5-7-18(8-6-17)15(20)16-10-13-2-1-9-21-13;/h1-2,9,12,14,19H,3-8,10-11H2,(H,16,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYUIVHVLCCIRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN2CCN(CC2)C(=O)NCC3=CC=CS3)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine core. The cyclopropyl group and hydroxyethyl moiety are introduced through specific reactions, followed by the attachment of the thiophenylmethyl group. Common reagents used in these reactions include cyclopropyl bromide, ethylene oxide, and thiophenylmethyl chloride. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product with high purity. Quality control measures, including spectroscopic analysis and chromatographic techniques, ensure the consistency and reliability of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydride or potassium tert-butoxide.

Addition: Electrophilic addition reactions can be carried out using reagents such as bromine or hydrogen chloride.

Major Products Formed:

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and inflammation.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Piperazine derivatives

Cyclopropyl-containing compounds

Thiophenylmethyl derivatives

Uniqueness: 4-(2-Cyclopropyl-2-hydroxyethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide hydrochloride stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to other similar compounds.

Biological Activity

The compound 4-(2-cyclopropyl-2-hydroxyethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide hydrochloride is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₆H₂₃ClN₄O₂S

- Molecular Weight : 368.90 g/mol

This compound features a piperazine ring, a thiophene moiety, and a cyclopropyl-hydroxyethyl side chain, which are critical for its biological activity.

Pharmacological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antidepressant Effects : Preliminary studies suggest that the compound may have antidepressant-like properties. It has been shown to modulate neurotransmitter levels in animal models, particularly serotonin and norepinephrine, which are crucial for mood regulation.

- Analgesic Activity : Similar compounds in the piperazine class have demonstrated analgesic effects through the modulation of pain pathways. The mechanism may involve interaction with opioid receptors or TRPV1 channels, which are known targets for pain relief.

- Anti-inflammatory Properties : The thiophene moiety is known for its anti-inflammatory effects. Compounds containing thiophene rings have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes.

The biological activity of this compound is believed to involve several mechanisms:

- Receptor Interaction : The compound may interact with various receptors in the central nervous system (CNS), including serotonin receptors (5-HT) and adrenergic receptors.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Case Studies

Several studies have investigated the biological activity of similar compounds:

-

Study on Piperazine Derivatives :

- A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives and their effects on pain modulation in rat models. The results indicated that modifications to the piperazine structure could enhance analgesic properties while minimizing side effects like hyperthermia .

-

Thiophene-Based Compounds :

- Research highlighted that thiophene derivatives possess significant anti-inflammatory activity. For instance, one study demonstrated that a thiophene-based compound could significantly reduce inflammation in models of rheumatoid arthritis .

- Neuropharmacological Studies :

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₃ClN₄O₂S |

| Molecular Weight | 368.90 g/mol |

| Antidepressant Activity | Modulates serotonin levels |

| Analgesic Activity | Potential interaction with opioid receptors |

| Anti-inflammatory Activity | Inhibits pro-inflammatory cytokines |

Q & A

Basic: What are the common synthetic routes for preparing 4-(2-cyclopropyl-2-hydroxyethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide hydrochloride?

Answer:

The synthesis typically involves multi-step reactions, including:

- Amide coupling : Use of coupling agents like HBTU or BOP with triethylamine (EtN) in THF to form carboxamide bonds .

- Piperazine functionalization : Alkylation or acylation of the piperazine core, often requiring controlled pH and temperature to avoid side reactions .

- Hydrochloride salt formation : Final treatment with HCl in ethanol or THF to precipitate the hydrochloride salt .

Purification is achieved via silica gel chromatography or recrystallization, with structural confirmation by H NMR and mass spectrometry .

Advanced: How can reaction conditions be optimized to improve yield in the final coupling step?

Answer:

Key parameters include:

- Solvent selection : THF or DMF enhances solubility of intermediates, reducing side products .

- Catalyst stoichiometry : Excess HBTU (1.2–1.5 eq.) improves coupling efficiency, while maintaining EtN at 2–3 eq. neutralizes byproducts .

- Temperature control : Reactions performed at 0–5°C minimize epimerization of chiral centers .

Post-reaction, quenching with NaHCO and extraction with dichloromethane improve purity . Kinetic studies using TLC or HPLC help track progress and identify bottlenecks .

Basic: What analytical techniques are critical for confirming the compound’s structure?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify regiochemistry and stereochemistry, particularly for cyclopropyl and thiophene moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects impurities .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions between predicted and observed NMR spectra?

Answer:

- Variable Temperature (VT) NMR : Identifies dynamic effects (e.g., rotamers in the piperazine ring) that cause splitting .

- 2D NMR (COSY, HSQC) : Assigns proton-proton and carbon-proton correlations to clarify ambiguous peaks .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts for comparison . Discrepancies may indicate unexpected tautomerization or solvent interactions .

Basic: What biological targets are associated with this compound’s structural motifs?

Answer:

- Piperazine-carboxamide : Binds to CNS receptors (e.g., 5-HT, dopamine D) due to its conformational flexibility .

- Thiophene moiety : Enhances interactions with cytochrome P450 enzymes or kinase targets .

- Cyclopropyl group : Modulates lipophilicity and metabolic stability . Preliminary assays often focus on receptor binding (radioligand displacement) and enzyme inhibition (IC determination) .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for derivatives?

Answer:

- Substitution patterns : Varying cyclopropyl substituents or thiophene methyl groups to assess steric/electronic effects .

- Pharmacophore mapping : Overlay studies (e.g., using Schrodinger’s Phase) identify critical hydrogen-bonding and hydrophobic interactions .

- In silico screening : Molecular docking (AutoDock Vina) predicts binding modes to targets like GPCRs . Biological data (e.g., IC, K) are correlated with computed descriptors (logP, polar surface area) .

Basic: What are the stability and storage requirements for this compound?

Answer:

- Storage : -20°C in amber vials under argon to prevent oxidation of the thiophene group .

- Stability in solution : Degrades in DMSO >1 week; fresh preparation recommended for assays .

- Hygroscopicity : Hydrochloride salt absorbs moisture; use desiccants during handling .

Advanced: How can degradation pathways be characterized under accelerated stability conditions?

Answer:

- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and varying pH (1–13) .

- LC-MS/MS analysis : Identifies degradation products (e.g., hydrolysis of the carboxamide bond or cyclopropane ring opening) .

- Kinetic modeling : Arrhenius plots predict shelf-life at 25°C, guiding formulation development .

Basic: What solvents and buffers are compatible with this compound in biological assays?

Answer:

- Solubility : ≥10 mM in DMSO; dilute in PBS or HBSS (pH 7.4) for cell-based assays .

- Buffer compatibility : Avoid Tris-based buffers (primary amine interference); use HEPES or carbonate .

- Protein binding : Pre-filter with 0.1% BSA to reduce non-specific binding in plasma .

Advanced: What in vitro models are suitable for evaluating its pharmacokinetic (PK) properties?

Answer:

- Caco-2 monolayers : Assess intestinal permeability (P >1 ×10 cm/s indicates good absorption) .

- Microsomal stability : Incubate with liver microsomes (human/rat) to measure t and CYP inhibition .

- Plasma protein binding : Equilibrium dialysis or ultrafiltration to determine fraction unbound (f) . Data from these models inform dose predictions for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.